molecular formula C16H12ClN3O2S2 B12147314 N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide

Cat. No.: B12147314
M. Wt: 377.9 g/mol
InChI Key: DIEDYOUWUHYCCB-UHFFFAOYSA-N
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Description

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide typically involves multi-step organic reactions. The starting materials may include 4-chloro-benzoyl chloride, thiophene derivatives, and thiazole intermediates. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro or acetylamino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-bromo-benzamide
  • N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-fluoro-benzamide

Uniqueness

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-4-chloro-benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the chloro group can influence its reactivity and interaction with molecular targets.

Properties

Molecular Formula

C16H12ClN3O2S2

Molecular Weight

377.9 g/mol

IUPAC Name

N-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)-4-chlorobenzamide

InChI

InChI=1S/C16H12ClN3O2S2/c1-9(21)18-15-13(12-3-2-8-23-12)19-16(24-15)20-14(22)10-4-6-11(17)7-5-10/h2-8H,1H3,(H,18,21)(H,19,20,22)

InChI Key

DIEDYOUWUHYCCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

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